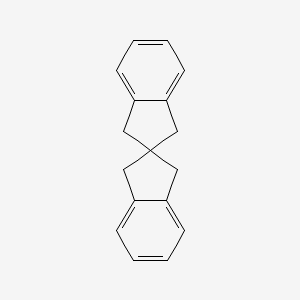
2,4-Dibromo-3,6-dichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-3,6-dichlorophenol is a chemical compound with the molecular formula C6H2Br2Cl2O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dibromo-3,6-dichlorophenol can be synthesized through the bromination and chlorination of phenol. The process typically involves the following steps:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 4 positions of the phenol ring.
Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride. This introduces chlorine atoms at the 3 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-3,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenol or other less substituted phenols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol and less substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-3,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-3,6-dichlorophenol involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A similar compound with only chlorine substituents.
2,4-Dibromophenol: A similar compound with only bromine substituents.
2,6-Dibromo-4-nitrophenol: Another brominated phenol with a nitro group.
Uniqueness
2,4-Dibromo-3,6-dichlorophenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties
Eigenschaften
CAS-Nummer |
13664-63-6 |
|---|---|
Molekularformel |
C6H2Br2Cl2O |
Molekulargewicht |
320.79 g/mol |
IUPAC-Name |
2,4-dibromo-3,6-dichlorophenol |
InChI |
InChI=1S/C6H2Br2Cl2O/c7-2-1-3(9)6(11)4(8)5(2)10/h1,11H |
InChI-Schlüssel |
SIRXOXDKUIWLPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


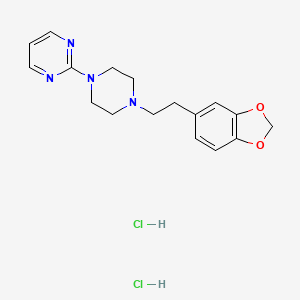
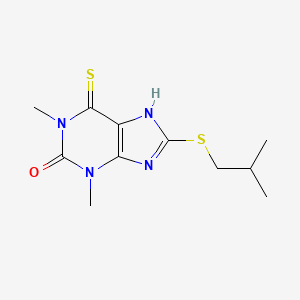
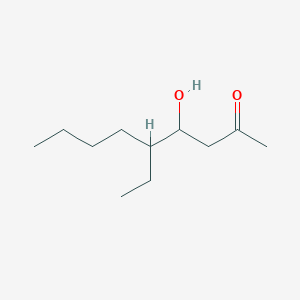
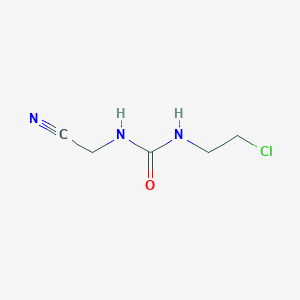
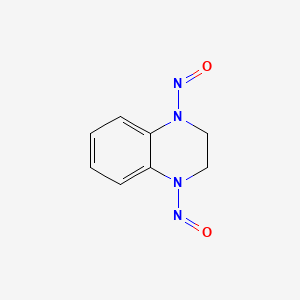
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)


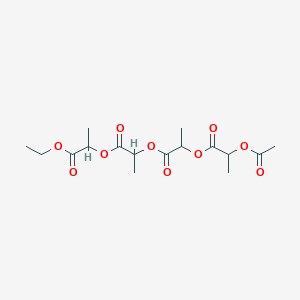
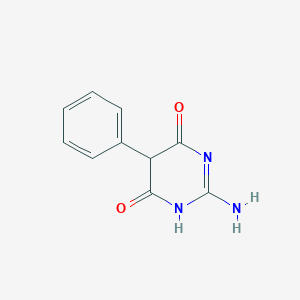
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)


